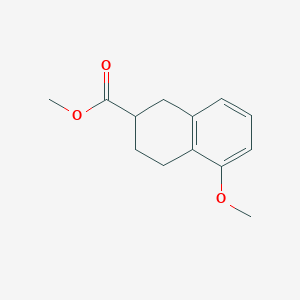

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVPIHAVUIQSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516679 | |

| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83781-71-9 | |

| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Routes and Reaction Conditions

2.1 Starting Materials and Key Intermediates

- The synthesis typically begins with 5-methoxy-2-tetralone or 5-methoxy-2-naphthoic acid derivatives as precursors.

- These intermediates allow for regioselective introduction of the methoxy group and carboxylate functionality.

A representative synthetic route, adapted from a detailed study on related tetrahydronaphthalene carboxylates, is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) | Introduction of bromine at activated position |

| 2 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester from carboxylic acid |

| 3 | Methoxylation | Methoxide source (e.g., sodium methoxide) | Introduction of methoxy group at position 5 |

| 4 | Catalytic Hydrogenation | H2 gas, Pd/C catalyst, controlled pressure | Reduction of aromatic ring to tetrahydronaphthalene |

| 5 | Purification | Column chromatography (e.g., pentane/ethyl acetate) | Isolation of pure methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

This route, reported with an overall yield of approximately 33%, reflects a balance between reaction efficiency and product purity, with careful control of reaction conditions to avoid over-reduction or side reactions.

Detailed Research Findings and Mechanistic Insights

3.1 Methoxylation and Esterification

- Methoxylation at the 5-position is typically achieved via nucleophilic substitution or methylation of hydroxyl precursors.

- Esterification uses classical Fischer esterification methods or alternative activating agents such as phosphorus oxychloride in the presence of pyridine for enhanced yields.

- The reduction of the aromatic ring to the tetrahydro form requires precise control of hydrogen pressure and catalyst loading to prevent over-reduction to fully saturated naphthalene derivatives.

- Pd/C catalysts under mild conditions have been shown to provide selective tetrahydro products without compromising the ester or methoxy groups.

3.3 Alternative Synthetic Approaches

- Some literature reports a synthetic strategy involving oxidation of furfurylidene derivatives of methoxytetralones followed by cyclodehydration to yield related tetrahydronaphthalene carboxylates, highlighting the versatility of oxidative cyclization in this chemistry.

- Regiospecific benzylic oxidation and sequential transformations have also been employed to access hexahydro-indacenone intermediates structurally related to the target compound.

Analytical and Purification Techniques

- Thin-layer chromatography (TLC) with solvent systems such as pentane:ethyl acetate (8:2 or 30:1) is used to monitor reaction progress and purity, with typical Rf values around 0.1–0.3 for the target compound.

- Column chromatography is the preferred purification method, often using silica gel and non-polar to moderately polar eluents.

- Structural confirmation employs NMR spectroscopy (1H and 13C), with characteristic chemical shifts for methoxy protons and tetrahydronaphthalene ring hydrogens.

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) complement purity and identity assessments.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Bromination | Electrophilic substitution on naphthoic acid derivatives | Bromine or NBS | Selective bromination |

| Esterification | Fischer esterification or POCl3-mediated ester formation | Methanol, H2SO4 or POCl3, pyridine | Efficient methyl ester formation |

| Methoxylation | Nucleophilic substitution or methylation | Sodium methoxide or methyl iodide | Regioselective methoxy group introduction |

| Catalytic Hydrogenation | Partial reduction of aromatic ring | Pd/C catalyst, H2 gas, controlled pressure | Selective tetrahydro formation |

| Purification | Column chromatography | Silica gel, pentane/ethyl acetate mixtures | High purity isolation |

Concluding Remarks

The preparation of this compound involves a carefully orchestrated sequence of functional group transformations starting from substituted naphthalene derivatives. The key steps include regioselective methoxylation, esterification, and controlled catalytic hydrogenation. These methods have been validated through multiple research studies emphasizing yield optimization, reaction selectivity, and product purity. Analytical techniques such as NMR, TLC, and HPLC are essential for monitoring and confirming the synthesis outcome.

This synthesis is well-documented in peer-reviewed literature, offering a reliable foundation for further research or industrial-scale production of this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in substituted naphthalene derivatives.

Scientific Research Applications

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy and ester groups.

5-Methyl-1,2,3,4-tetrahydronaphthalene: Contains a methyl group instead of a methoxy group.

Uniqueness

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both methoxy and ester groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 83781-71-9) is an organic compound belonging to the class of naphthalene derivatives. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene core with a methoxy group at the 5-position and a methyl ester group at the 2-position. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 83781-71-9 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : The compound showed significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Similar inhibitory effects were observed with a minimum inhibitory concentration (MIC) of 75 µg/mL.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It demonstrated a strong ability to scavenge free radicals in various assays:

- DPPH Assay : The compound exhibited an IC50 value of approximately 30 µg/mL.

- ABTS Assay : Results indicated an IC50 value of around 25 µg/mL.

These results highlight its potential as a natural antioxidant agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The methoxy and ester functional groups are believed to enhance its reactivity and binding affinity to various enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Natural Products demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

- Antioxidant Properties : Research conducted by Smith et al. (2024) revealed that the compound significantly reduced oxidative damage in human fibroblast cells exposed to UV radiation. The study concluded that it could be beneficial in dermatological applications.

Q & A

Basic Research Questions

Q. How can the crystal structure of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement can be performed using SHELXL (part of the SHELX suite), which handles small-molecule structures by applying least-squares minimization to optimize atomic coordinates and displacement parameters . For visualization, ORTEP-3 generates thermal ellipsoid plots to validate geometric accuracy and detect anomalies like over-refinement or disorder . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A multi-step approach is typical:

- Step 1 : Start with 5-methoxy-1-tetralone. Introduce the carboxylate group via Claisen condensation with methyl chloroformate under basic conditions (e.g., NaH in THF).

- Step 2 : Reduce the ketone to a secondary alcohol using NaBH4 or LiAlH4, followed by acid-catalyzed esterification.

- Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and validate purity by HPLC or GC-MS. For analogs, see the synthesis of allyl-6-methoxy-1-oxo-tetrahydronaphthalene derivatives .

Q. How should researchers interpret <sup>1</sup>H-NMR spectra to confirm the structure of this compound?

- Methodological Answer : Key signals include:

- δ 3.80 (s, 3H) : Methoxy group (-OCH3).

- δ 3.40–3.75 (m, 3H) : Methine protons adjacent to the ester carbonyl and tetralin ring protons.

- Aromatic protons : Multiplet signals between δ 7.40–7.80 for the naphthalene moiety. Compare with published spectra for methyl 1-oxo-tetrahydronaphthalene analogs .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., high R-factors) be resolved?

- Methodological Answer :

- Check for twinning : Use the Rint value; values > 0.05 suggest twinning. Apply twin refinement in SHELXL .

- Disordered atoms : Model alternative conformations with occupancy refinement.

- Validate hydrogen bonding : Use PLATON to analyze hydrogen-bond networks and ensure geometric plausibility. Cross-reference with spectroscopic data (e.g., IR for carbonyl stretching ~1700 cm<sup>-1</sup>).

Q. What strategies optimize bioavailability in methylated tetrahydronaphthalene derivatives?

- Methodological Answer : Methylation at the 5-position enhances lipophilicity, improving membrane permeability. Use HPLC logP measurements or shake-flask partitioning to quantify lipophilicity. For solubility, employ dynamic light scattering (DLS) to assess aggregation. Compare with 5-methoxy-6-methyluracil derivatives, where methylation increased bioavailability by 30% .

Q. How can researchers design toxicological studies to address data gaps for this compound?

- Methodological Answer : Follow ATSDR guidelines for systematic reviews:

- Inhalation/Oral Exposure : Use rodent models (e.g., Sprague-Dawley rats) with dose ranges mimicking occupational exposure (0.1–100 mg/kg/day).

- Biomonitoring : Collect urine/blood samples to track metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.

- Endpoints : Prioritize hepatic/renal toxicity (AST/ALT levels, creatinine clearance) and hematological effects (CBC). Refer to inclusion criteria in Table B-1 .

Q. What in vitro assays are suitable for evaluating sigma-2 receptor binding affinity?

- Methodological Answer :

- Radioligand Displacement : Use <sup>[3</sup>H]DTG in guinea pig brain membranes. Incubate test compound (1 nM–10 µM) and measure IC50 values.

- Functional Assays : Measure caspase-3 activation in pancreatic cancer cell lines (e.g., MIA PaCa-2) to assess pro-apoptotic effects. See PB28 derivatives (sigma-2 agonists) for methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.